molecular formula C23H20N4OS B11679504 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679504
M. Wt: 400.5 g/mol
InChI Key: MYQRNXSZJXDLJL-BUVRLJJBSA-N
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Description

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a biphenyl group, a benzodiazole moiety, and an aceto-hydrazide functional group

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20N4OS/c1-27-21-10-6-5-9-20(21)25-23(27)29-16-22(28)26-24-15-17-11-13-19(14-12-17)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28)/b24-15+

InChI Key

MYQRNXSZJXDLJL-BUVRLJJBSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-biphenylcarboxaldehyde with 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the biphenyl or benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE: Lacks the methyl group on the benzodiazole ring.

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPIONOHYDRAZIDE: Contains a propionohydrazide group instead of an acetohydrazide group.

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